molecular formula C19H15N3O3S B4034656 N-(5-nitropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(5-nitropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B4034656
M. Wt: 365.4 g/mol
InChI Key: YWATVWZAXCEHKR-UHFFFAOYSA-N
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Description

N-(5-nitropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound that features a nitropyridine moiety, a phenyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 5-nitropyridin-2-ylamine with phenylsulfanyl acetic acid derivatives under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-nitropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The phenylsulfanyl group can be oxidized to a sulfone.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include amino derivatives, sulfone derivatives, and various substituted pyridine compounds

Scientific Research Applications

N-(5-nitropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-nitropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-nitropyridin-2-yl)-2-(phenylsulfanyl)acetamide
  • 5-nitropyridin-2-ylazobenzene derivatives
  • 2-substituted-5-nitropyridines

Uniqueness

N-(5-nitropyridin-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to its combination of a nitropyridine moiety with phenyl and phenylsulfanyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

N-(5-nitropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-19(21-17-12-11-15(13-20-17)22(24)25)18(14-7-3-1-4-8-14)26-16-9-5-2-6-10-16/h1-13,18H,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWATVWZAXCEHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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